molecular formula C29H34O10 B12773604 Isosatratoxin F CAS No. 73513-01-6

Isosatratoxin F

Cat. No.: B12773604
CAS No.: 73513-01-6
M. Wt: 542.6 g/mol
InChI Key: SJCPVUVBUQDGKN-RDSLEMPWSA-N
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Description

Isosatratoxin F is a trichothecene mycotoxin produced by the fungus Stachybotrys chartarum. It is a macrocyclic trichothecene, a type of sesquiterpene, known for its potent cytotoxic effects. This compound is one of the contributors to “sick building syndrome,” where health issues of building occupants are directly tied to time spent in mold-infected buildings .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isosatratoxin F is typically isolated from cultures of Stachybotrys chartarum. The fungus is grown on a suitable medium, such as rice, and the mycotoxins are extracted using organic solvents. The extracts are then purified using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound involves large-scale cultivation of Stachybotrys chartarum under controlled conditions. The production process includes optimizing the growth medium, temperature, and humidity to maximize toxin yield. The mycotoxins are then extracted and purified using advanced chromatographic methods .

Chemical Reactions Analysis

Types of Reactions

Isosatratoxin F undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution Reactions: These reactions often use reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives .

Scientific Research Applications

Isosatratoxin F has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the chemical properties and reactions of trichothecenes.

    Biology: It is used to investigate the biological effects of mycotoxins on cells and organisms.

    Medicine: Research on this compound helps in understanding its toxicological effects and potential therapeutic applications.

    Industry: It is used in studies related to indoor air quality and mold contamination.

Mechanism of Action

Isosatratoxin F exerts its effects by inhibiting protein synthesis in eukaryotic cells. It accelerates the production of reactive oxygen species, which in turn mediates the induction of programmed cell death pathways. The compound targets ribosomes and disrupts their function, leading to cytotoxic effects .

Comparison with Similar Compounds

Isosatratoxin F is similar to other trichothecene mycotoxins, such as satratoxin H, roridin E, and verrucarin. These compounds share a common core structure but differ in their functional groups and side chains. This compound is unique due to its specific structural features and potent cytotoxic effects .

List of Similar Compounds

  • Satratoxin H
  • Roridin E
  • Verrucarin

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Properties

CAS No.

73513-01-6

Molecular Formula

C29H34O10

Molecular Weight

542.6 g/mol

IUPAC Name

(7R,12R,14R,16S,17R,20Z,22Z)-24-acetyl-28-hydroxy-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione

InChI

InChI=1S/C29H34O10/c1-16-7-9-26-14-34-23(32)22-28(39-22)10-11-35-27(17(2)30,24(28)33)8-5-4-6-21(31)38-18-13-20(37-19(26)12-16)29(15-36-29)25(18,26)3/h4-6,8,12,18-20,22,24,33H,7,9-11,13-15H2,1-3H3/b6-4-,8-5-/t18-,19-,20-,22?,24?,25-,26-,27?,28?,29?/m1/s1

InChI Key

SJCPVUVBUQDGKN-RDSLEMPWSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@@]3(CC1)COC(=O)C4C5(O4)CCOC(C5O)(/C=C\C=C/C(=O)O[C@H]6[C@]3(C7(CO7)[C@@H](C6)O2)C)C(=O)C

Canonical SMILES

CC1=CC2C3(CC1)COC(=O)C4C5(O4)CCOC(C5O)(C=CC=CC(=O)OC6C3(C7(CO7)C(C6)O2)C)C(=O)C

Origin of Product

United States

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